molecular formula C13H13ClN2O2S B1517282 3-Amino-4-chloro-N-(2-methylphenyl)-benzenesulfonamide CAS No. 1041512-58-6

3-Amino-4-chloro-N-(2-methylphenyl)-benzenesulfonamide

Cat. No. B1517282
CAS RN: 1041512-58-6
M. Wt: 296.77 g/mol
InChI Key: GDSDTKVOVGSVJF-UHFFFAOYSA-N
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Description

3-Amino-4-chloro-N-(2-methylphenyl)-benzenesulfonamide, also known as ACMB, is a synthetic amino acid that has been used in a variety of scientific and medical research applications. It is a versatile molecule that can be used for a variety of purposes, such as protein synthesis, enzyme inhibition, and cellular signaling. ACMB is also a useful compound for investigating the biochemical and physiological effects of different substances on cells, tissues, and organisms. In

Scientific Research Applications

Photodynamic Therapy Application

  • Photodynamic Therapy for Cancer Treatment : A study explored the use of zinc phthalocyanine substituted with benzenesulfonamide derivative groups. These compounds exhibited significant potential as Type II photosensitizers in photodynamic therapy, particularly for cancer treatment, due to their high singlet oxygen quantum yield and appropriate photodegradation quantum yield (Pişkin, Canpolat, & Öztürk, 2020).

Structural Analysis and Conformation

  • Conformational Analysis of Benzenesulfonamides : A rotational spectroscopy study investigated the conformations of benzenesulfonamides and their derivatives, revealing insights into their structures and the influence of different substituents. This research is crucial for understanding how these molecules interact in biochemical processes (Vigorito et al., 2022).

Synthesis and Characterization

  • Synthesis and Spectroscopic Characterization : Novel sulfonamide derivatives were synthesized and characterized using various techniques. The study focused on the molecular geometry, vibrational wavenumbers, and chemical shifts, providing a deeper understanding of these compounds (Demircioğlu et al., 2018).

Enzyme Inhibition and Biological Potential

  • Biological Potential in Enzyme Inhibition : Research on sulfonamide Schiff bases of anthranilic acid indicated significant enzyme inhibition potential against AChE and BChE enzymes. These findings are essential for developing new therapeutic agents (Kausar et al., 2019).
  • Inhibition of Carbonic Anhydrase : A study synthesized benzenesulfonamides incorporating triazole moieties and tested their inhibitory effects on human carbonic anhydrase isoforms. This research has implications for treating conditions like glaucoma and cancer (Nocentini et al., 2016).

Antimicrobial and Anticancer Activity

  • Antimicrobial and Anticancer Properties : Novel benzenesulfonamides bearing oxadiazole moiety were synthesized and evaluated for their antimicrobial and anti-HIV activity. Some compounds showed promising results, indicating their potential use in medical treatments (Iqbal et al., 2006).

Antioxidant, Anti-Edematogenic, and Antinociceptive Properties

  • Antioxidant and Anti-Edematogenic Effects : Research on selenium-sulfa compounds demonstrated significant antioxidant, anti-edematogenic, and antinociceptive properties. These findings are relevant for developing new therapeutic agents for treating painful conditions (Sacramento et al., 2021).

Cognitive Enhancing Properties

  • Cognitive Enhancement in Aged Rats : A study on SB-399885, a compound related to benzenesulfonamides, demonstrated cognitive enhancing properties in aged rats. This research suggests potential therapeutic utility for disorders characterized by cognitive deficits (Hirst et al., 2006).

properties

IUPAC Name

3-amino-4-chloro-N-(2-methylphenyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O2S/c1-9-4-2-3-5-13(9)16-19(17,18)10-6-7-11(14)12(15)8-10/h2-8,16H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDSDTKVOVGSVJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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